molecular formula C29H39BN4O4 B1667467 Bortezomib-pinanediol CAS No. 205393-22-2

Bortezomib-pinanediol

Cat. No. B1667467
M. Wt: 518.5 g/mol
InChI Key: HZCSTPSWJFWZHP-GQABWHEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bortezomib-pinanediol is a proteasome inhibitor and a prodrug of Bortezomib . It is used for research purposes . Bortezomib, the active form of this prodrug, is an anti-cancer medication used to treat multiple myeloma and mantle cell lymphoma .


Molecular Structure Analysis

Bortezomib-pinanediol has a molecular formula of C29H39BN4O4 and an average mass of 518.455 Da . It contains a total of 81 bonds, including 42 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 2 double bonds, and 12 aromatic bonds .


Chemical Reactions Analysis

Bortezomib, the active form of Bortezomib-pinanediol, undergoes extensive metabolism by hepatic cytochrome P450 3A4 and 2C19 enzymes . Certain strong cytochrome P450 3A4 inducers and inhibitors can alter the systemic exposure of Bortezomib .


Physical And Chemical Properties Analysis

Bortezomib-pinanediol has a high molecular weight of 518.455 Da . In a neutral or alkaline solution, the dissociated Bortezomib can undergo esterification with 1-2 or 1-3 adjacent diol groups, resulting in the formation of pH-sensitive boronic acid ester bonds .

Scientific Research Applications

  • Cancer Therapy

    • Field : Oncology .
    • Application : Bortezomib is a proteasome inhibitor approved by the Food and Drug Administration for the treatment of malignant tumors . It binds to the amino acid residues of the 26S proteasome, causing the death of tumor cells .
    • Method : Bortezomib is administered as a drug, blocking the ubiquitin-proteasome system (UPS) pathway, thereby hindering the degradation of antitumor-related protein products and exerting an antitumor effect .
    • Results : Bortezomib has been approved for the treatment of multiple myeloma (MM) and mantle cell lymphoma (MCL). It also showed inhibitory effects on other hematological cancers and numerous solid tumors in preclinical studies and clinical trials .
  • Nanoformulations for Cancer Therapy

    • Field : Nanomedicine .
    • Application : Micellar nanoformulation of lipophilized bortezomib achieves significantly enhanced drug loading, prolonged circulation time, improved tolerability, and targeted treatment of triple negative breast cancer .
    • Method : Lipophilized bortezomib, bortezomib-pinanediol (BP), was prepared in high yield. BP-loaded cRGD-decorated micelles exhibited a small size, reduction-triggered drug release, and active targeting ability to αvβ3-overexpressing MDA-MB-231 triple-negative breast cancer cells .
    • Results : The in vivo studies displayed that BP-cRGD-Ms had a nearly 20-fold improvement in the elimination half-life and a 20-fold higher maximum-tolerated dose as compared to free BTZ. The biodistribution and therapeutic studies in MDA-MB-231 tumor-bearing nude mice demonstrated that BP-cRGD-Ms induced significantly better tumor accumulation and inhibition with fewer adverse effects than free BTZ, leading to greatly improved mice survival rates .
  • Pharmacology and Pharmacokinetics
    • Field : Pharmacology .
    • Application : Bortezomib is a novel, first-in-class proteasome inhibitor with antitumor activity against a number of hematologic and nonhematologic malignancies .
    • Method : Bortezomib is rapidly distributed into tissues after administration of a single dose, with an initial plasma distribution half-life of less than 10 minutes, followed by a terminal elimination half-life of more than 40 hours . Maximum proteasome inhibition occurs within 1 hour and recovers close to baseline within 72 to 96 hours after administration .
    • Results : Bortezomib has been shown to be a substrate of several cytochrome P450 isoenzymes using in vitro systems . Adverse effects of bortezomib are generally mild and effectively managed with supportive care .
  • Antibacterial Activity

    • Field : Medicinal Chemistry .
    • Application : Boronic acids, such as Bortezomib, have shown antibacterial activity .
    • Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not detailed in the available resources .
  • Antiviral Activity

    • Field : Medicinal Chemistry .
    • Application : Boronic acids, such as Bortezomib, have shown antiviral activity .
    • Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not detailed in the available resources .
  • Sensors and Delivery Systems

    • Field : Medicinal Chemistry .
    • Application : Boronic acids, such as Bortezomib, have been used in sensors and delivery systems .
    • Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not detailed in the available resources .

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas, or vapors, and contacting with skin and eye when handling Bortezomib-pinanediol . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

Bortezomib-pinanediol, as a prodrug of Bortezomib, could potentially be used in targeted tumor chemotherapy . Research is ongoing to improve its therapeutic efficacy, including the development of Bortezomib-based nanoformulations . These nanoformulations aim to enhance drug loading, prolong circulation time, improve tolerability, and provide targeted treatment for specific types of cancer .

properties

IUPAC Name

N-[(2S)-1-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39BN4O4/c1-18(2)13-25(30-37-24-16-20-15-23(28(20,3)4)29(24,5)38-30)34-26(35)21(14-19-9-7-6-8-10-19)33-27(36)22-17-31-11-12-32-22/h6-12,17-18,20-21,23-25H,13-16H2,1-5H3,(H,33,36)(H,34,35)/t20-,21-,23-,24+,25-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCSTPSWJFWZHP-GQABWHEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39BN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bortezomib-pinanediol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bortezomib-pinanediol
Reactant of Route 2
Reactant of Route 2
Bortezomib-pinanediol
Reactant of Route 3
Reactant of Route 3
Bortezomib-pinanediol
Reactant of Route 4
Reactant of Route 4
Bortezomib-pinanediol
Reactant of Route 5
Bortezomib-pinanediol
Reactant of Route 6
Bortezomib-pinanediol

Citations

For This Compound
9
Citations
K Wu, R Cheng, J Zhang, F Meng, C Deng… - Journal of Materials …, 2017 - pubs.rsc.org
… Lipophilized bortezomib, bortezomib-pinanediol (BP), was readily prepared in high yield. Interestingly, cRGD-targeted micelles based on poly(ethylene glycol)-b-poly(trimethylene …
Number of citations: 19 pubs.rsc.org
Z Gu, X Wang, R Cheng, L Cheng, Z Zhong - Acta biomaterialia, 2018 - Elsevier
… Schematic design of hyaluronic acid-shelled and core-disulfide-crosslinked biodegradable micelles (HA-CCMs) for targeted delivery of lipophilized bortezomib, bortezomib-pinanediol (…
Number of citations: 41 www.sciencedirect.com
H Sun, Y Dong, J Feijen, Z Zhong - Journal of controlled release, 2018 - Elsevier
The advancement of tissue and cell-specific drug delivery systems is a key to precision cancer therapy. Peptides, with easy synthesis, low immunogenicity and biological functions …
Number of citations: 70 www.sciencedirect.com
IRV Valdez, JM Santiago-Quintana, M ROSALEZ… - 2020 - chemrxiv.org
The aim of the present docking study was to explore the putative role of boronic moieties in molecules interacting on the binding site of the SARS-CoV-2 main protease. The …
Number of citations: 3 chemrxiv.org
R Vega-Valdez Ivan, JM Santiago-Quintana… - scholar.archive.org
Background: Boronic acids are attractive chemical agents in drug design, some data confer them attractiveness for proteases inhibition. Objective: The aim of the present docking study …
Number of citations: 0 scholar.archive.org
D Iannazzo, R Ettari, S Giofrè, AH Eid, A Bitto - Cancers, 2020 - mdpi.com
Simple Summary Nanotherapeutics are useful tools to improve the deliverability of drugs, especially anti-cancer drugs that need to target specific cells. Several approaches have been …
Number of citations: 14 www.mdpi.com
W Zhong, X Zhang, M Zhao, J Wu, D Lin - Biomaterials Science, 2020 - pubs.rsc.org
… Other scholars have reported on the targeted delivery of lyophilized BTZ, bortezomib-pinanediol (BP) in vivo for the treatment of MM by the hyaluronic acid shell and disulfide …
Number of citations: 9 pubs.rsc.org
M Verdoes - 2008 - scholarlypublications …
Proteolysis, or the processing and degradation of proteins, has emerged as one of the most widely studied processes in biology today. Long viewed as a dead end process, of …
M Verdoes, BI Florea, WA van der Linden… - Organic & …, 2007 - pubs.rsc.org
… ZL 3 VS (3), 7 Ada-Ahx 3 L 3 VS (4), 8 bortezomib pinanediol ester (8), 10 epoxomicin (2), 6 Boc-leucine-vinyl-(methyl)–sulfone (35) 7 and (Boc-leucinyl)–methyloxirane (37) 6 were …
Number of citations: 44 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.